

literature review of 2-(4-tert-Butylphenyl)ethylamine studies

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Compound of Interest

Compound Name: 2-(4-tert-Butylphenyl)ethylamine

Cat. No.: B1272192

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Literature Review: 2-(4-tert-Butylphenyl)ethylamine

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a summary of publicly available information. The compound **2-(4-tert-Butylphenyl)ethylamine** is listed for research purposes by chemical suppliers and its toxicological properties are not fully characterized. Appropriate safety precautions should be taken when handling this chemical.

Introduction

2-(4-tert-Butylphenyl)ethylamine, also known as 4-tert-butylphenethylamine, is a substituted phenethylamine derivative. The phenethylamine scaffold is the backbone for a wide range of neuroactive compounds, including neurotransmitters, stimulants, and psychedelic drugs. The introduction of a bulky tert-butyl group at the para position of the phenyl ring is expected to significantly influence its pharmacological and metabolic profile compared to unsubstituted phenethylamine. This review aims to consolidate the available scientific literature on **2-(4-tert-Butylphenyl)ethylamine**, focusing on its chemical properties, synthesis, and any reported biological studies.

Chemical and Physical Properties

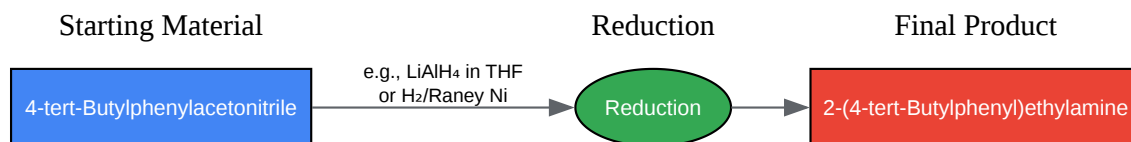
A summary of the key chemical and physical properties of **2-(4-tert-Butylphenyl)ethylamine** is presented in Table 1. This information is primarily sourced from chemical databases and supplier specifications.

Property	Value	Source
CAS Number	91552-82-8	--INVALID-LINK--
Molecular Formula	C ₁₂ H ₁₉ N	--INVALID-LINK--
Molecular Weight	177.29 g/mol	--INVALID-LINK--
IUPAC Name	2-(4-tert-butylphenyl)ethan-1-amine	--INVALID-LINK--
Synonyms	4-tert-Butylphenethylamine, Benzeneethanamine, 4-(1,1-dimethylethyl)-	--INVALID-LINK--
Appearance	No data available	
Boiling Point	No data available	
Melting Point	No data available	
Solubility	No data available	

Synthesis

While specific, detailed, and validated experimental protocols for the synthesis of **2-(4-tert-Butylphenyl)ethylamine** are not readily available in peer-reviewed literature, a potential synthetic route can be inferred from general organic chemistry principles and syntheses of analogous phenethylamines. A plausible approach would involve the reduction of a corresponding nitrile or nitro compound.

A logical workflow for a potential synthesis is outlined below.



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Caption: Plausible synthetic route to **2-(4-tert-Butylphenyl)ethylamine**.

Experimental Protocol (Hypothetical):

A solution of 4-tert-butylphenylacetonitrile in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) would be slowly added to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), at a reduced temperature. After the addition is complete, the reaction mixture would be stirred for a specified period, followed by a careful workup procedure to quench the excess reducing agent and isolate the amine product. Purification would likely be achieved through distillation or column chromatography.

Pharmacological Studies

A thorough search of scientific databases reveals a significant lack of published pharmacological data specifically for **2-(4-tert-Butylphenyl)ethylamine**. While the broader class of substituted phenethylamines has been extensively studied for their interactions with monoamine transporters (dopamine, norepinephrine, and serotonin) and various receptor systems, no specific receptor binding affinities or functional assay data for this particular compound have been reported.

Based on its structural similarity to other phenethylamines, it is plausible that **2-(4-tert-Butylphenyl)ethylamine** could exhibit activity at one or more of the following targets:

- Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT).
- Serotonin Receptors: Particularly 5-HT₂ subfamily.
- Adrenergic Receptors: α and β subtypes.

- Trace Amine-Associated Receptors (TAARs): Especially TAAR1.

The presence of the bulky tert-butyl group at the 4-position of the phenyl ring would likely have a pronounced effect on its affinity and selectivity for these targets compared to other phenethylamines. This substitution could influence receptor binding, metabolic stability, and blood-brain barrier permeability.

Toxicological Information

There is a notable absence of formal toxicological studies on **2-(4-tert-Butylphenyl)ethylamine** in the public domain. Safety data sheets from chemical suppliers indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. However, these are general warnings for a chemical of this class and are not based on specific toxicological testing. Without in vivo or in vitro toxicology data, a comprehensive risk assessment cannot be performed.

Conclusion and Future Directions

The current body of scientific literature on **2-(4-tert-Butylphenyl)ethylamine** is sparse. While its basic chemical identity is established, there is a complete lack of in-depth research into its synthesis, pharmacology, and toxicology. The potential for this compound to interact with various neuroreceptors, based on its phenethylamine core, makes it a candidate for further investigation.

Future research should focus on:

- Development and validation of a robust synthetic protocol.
- In vitro pharmacological profiling: This should include binding and functional assays at a wide range of CNS targets, including monoamine transporters and receptors.
- In vivo studies: To determine its pharmacokinetic profile, behavioral effects, and potential therapeutic or toxicological properties.
- Metabolism studies: To identify the major metabolic pathways and potential for drug-drug interactions.

Such studies are essential to characterize the properties of **2-(4-tert-Butylphenyl)ethylamine** and to determine if it has any potential as a pharmacological tool or therapeutic agent. Until such data is available, this compound should be handled with caution and used only for legitimate research purposes.

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